N-(2-ethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Overview
Description
N-(2-ethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an ethoxybenzyl group, a fluorophenyl group, a pyrrole ring, and a thiophene carboxamide moiety. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Scientific Research Applications
N-(2-ethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur-containing reagent.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a cyclization reaction involving an appropriate precursor, such as a 1,4-diketone or an α,β-unsaturated carbonyl compound.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated thiophene intermediate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiophene carboxylic acid with an amine derivative, such as 2-ethoxybenzylamine, under amide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrole or thiophene rings using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can occur on the benzyl or fluorophenyl rings, allowing for further functionalization with groups like nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate, or hydrogen peroxide.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene-2,5-dione derivatives, while reduction of the carboxamide group can produce the corresponding amine.
Mechanism of Action
The mechanism of action of N-(2-ethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, its potential anticancer activity may involve inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to various biological targets, potentially disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- N-(2-ethoxybenzyl)-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- N-(2-ethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)furan-2-carboxamide
Uniqueness
N-(2-ethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and biological effects, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2S/c1-2-29-21-8-4-3-7-18(21)15-26-24(28)23-22(27-13-5-6-14-27)20(16-30-23)17-9-11-19(25)12-10-17/h3-14,16H,2,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXZQVZALBRNBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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